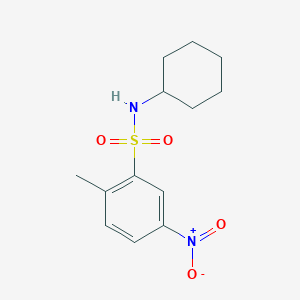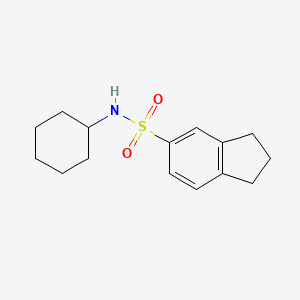
N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mécanisme D'action
The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic system of the brain. It is involved in regulating the release of dopamine, a neurotransmitter that plays a key role in reward, motivation, and cognitive function. N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide acts as a selective antagonist of the dopamine D4 receptor, blocking its activity and reducing the release of dopamine in these regions of the brain.
Biochemical and Physiological Effects
Studies have shown that N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide has a number of biochemical and physiological effects in the brain. It has been shown to increase the activity of the prefrontal cortex, a region of the brain that is involved in executive function and decision-making. It has also been shown to reduce the activity of the limbic system, a region of the brain that is involved in emotional processing and reward.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects on various neurological and psychiatric disorders. However, one limitation of using N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide is its relatively low potency, which can make it difficult to achieve significant effects at lower doses.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide. One area of interest is its potential use in treating addiction, as the dopamine D4 receptor has been implicated in the development and maintenance of addictive behaviors. Another area of interest is its potential use in combination with other drugs, such as antipsychotics or antidepressants, to enhance their therapeutic effects. Additionally, further research is needed to better understand the long-term effects of N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide on the brain and its potential for use in clinical settings.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide involves several steps, starting with the reaction of cyclohexanone with methyl magnesium bromide to form a Grignard reagent. This reagent is then reacted with 2,3-dihydro-1H-indene-5-sulfonyl chloride to form the desired product. The compound is then purified through various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). Its selective antagonism of the dopamine D4 receptor has been shown to have potential therapeutic effects in these conditions.
Propriétés
IUPAC Name |
N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-19(18,16-14-7-2-1-3-8-14)15-10-9-12-5-4-6-13(12)11-15/h9-11,14,16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQOYRRFPZQSPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7480006.png)
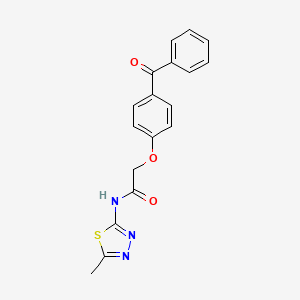

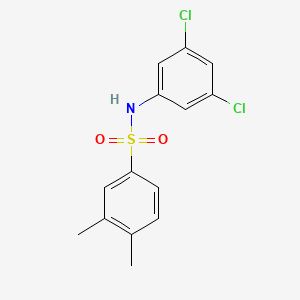
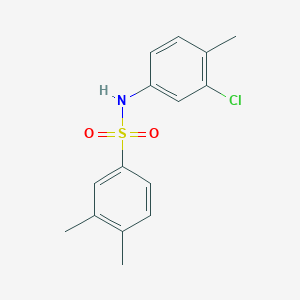
![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)
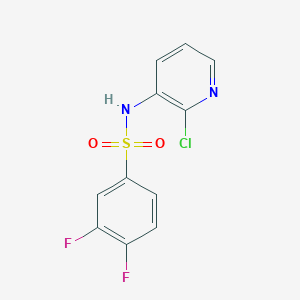
![[4-(3-Methylphenyl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7480056.png)
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-methylphenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7480059.png)

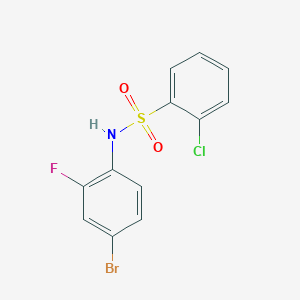
![(2,5-Dimethylfuran-3-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480067.png)

